N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,7-dimethoxy groups. The acetamide linkage connects this heterocyclic moiety to a 2-(dimethylamino)ethyl side chain, with the hydrochloride salt enhancing its solubility in polar solvents.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S.ClH/c1-10(19)18(9-8-17(2)3)15-16-13-11(20-4)6-7-12(21-5)14(13)22-15;/h6-7H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHATVDBPZGLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=C(C=CC(=C2S1)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a compound with notable biological activity, particularly in the fields of neuropharmacology and oncology. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 353.85 g/mol
The compound exhibits various mechanisms of action that contribute to its biological effects:
- Acetylcholinesterase Inhibition : Similar thiazole derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antitumor Activity : Thiazole derivatives, including those similar to this compound, have demonstrated anticancer properties by inducing apoptosis and inhibiting tumor angiogenesis. They interact with key signaling pathways involved in cell cycle regulation and differentiation .
- Neuroprotective Effects : Research indicates that compounds with a thiazole moiety can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Neurodegenerative Disease Models :
-
Cancer Cell Lines :
- Studies involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis through modulation of the MAPK signaling pathway.
- Fungal Infections :
Scientific Research Applications
Medicinal Chemistry
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride has been explored for its potential therapeutic properties, particularly in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of benzothiazole have shown promise against various cancer cell lines, including breast cancer (MCF7) and others through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This property could be beneficial for developing treatments for inflammatory diseases .
Neuropharmacology
The compound has been investigated for its neuropharmacological effects:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial and Fungal Inhibition : Studies have shown that benzothiazole derivatives possess antimicrobial activity against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various benzothiazole derivatives, including those structurally related to this compound. The findings indicated that specific derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle disruption .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of similar compounds, revealing significant acetylcholinesterase inhibition. This effect was linked to increased acetylcholine levels in synapses, suggesting potential applications in treating cognitive disorders .
Industrial Applications
In addition to its biological applications, this compound can serve as a building block in organic synthesis:
- Synthesis of Complex Molecules : Due to its unique functional groups, it can be utilized in synthesizing more complex organic molecules, which could lead to new materials or pharmaceuticals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, backbone modifications, and physicochemical properties. Below is a comparative analysis based on evidence-derived
Structural and Physicochemical Comparisons
*Estimated based on structural similarity; exact values require experimental confirmation.
Functional Implications of Structural Differences
- Benzothiazole vs. Quinoline Cores: The target compound’s benzothiazole scaffold (vs. SzR-105’s quinoline) may alter binding affinity to specific receptors. Quinoline derivatives often exhibit CNS activity, while benzothiazoles are explored in oncology and antimicrobial contexts .
- Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound contrasts with diethylaminoethyl () or dimethylaminopropyl (SzR-105) chains. Shorter chains (e.g., ethyl vs. propyl) may reduce steric hindrance, while dimethyl vs. diethyl groups modulate basicity and solubility .
- Substituent Effects : The 4,7-dimethoxy groups on the benzothiazole ring (target compound) likely improve solubility compared to 4,7-dimethyl or hydrophobic p-tolylthio groups in ’s analog .
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core and subsequent functionalization. Critical steps include:
- Amide bond formation : Coupling of the benzo[d]thiazol-2-amine with a dimethylaminoethyl acetamide derivative using activating agents like carbodiimides (e.g., EDCI) in solvents such as dichloromethane or dimethylformamide (DMF) .
- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to enhance solubility .
Optimal conditions : - Temperature control (0–25°C for coupling; reflux for cyclization).
- Solvent choice (DMF for polar intermediates; dichloromethane for acid-sensitive steps).
- Catalyst use (e.g., triethylamine to neutralize byproducts) .
Q. Which analytical techniques are critical for characterizing purity and structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and amine proton environments (e.g., dimethylaminoethyl resonance at δ 2.2–2.5 ppm) .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) and monitors reaction progress .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 450–500 range for the free base; +35–36 for HCl adducts) .
Q. How does the hydrochloride form influence solubility and bioassay compatibility?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by protonating the dimethylamino group, enhancing polar interactions. This is essential for:
Q. What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : Structural analogs show activity against kinases (e.g., EGFR) and proteases via amide-thiazole interactions.
- Cytotoxicity : IC values in the low micromolar range (1–10 µM) in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in scale-up synthesis?
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or moisture can reduce yields. Use Karl Fischer titration to monitor water content (<0.1%) .
- Reagent stoichiometry : Optimize equivalents of coupling agents (e.g., EDCI:HOBt at 1.2:1 molar ratio) to minimize side reactions.
Methodology : Design a Design of Experiments (DoE) approach to test variables (temperature, solvent purity, catalyst loading) .
Q. What strategies validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) : Direct binding assays to measure dissociation constants () for putative targets (e.g., kinases).
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment.
- Mutagenesis : Replace key residues (e.g., catalytic lysine in enzymes) to disrupt binding .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR insights :
- 4,7-Dimethoxy groups : Enhance metabolic stability but reduce solubility.
- Dimethylaminoethyl chain : Critical for membrane permeability; replacing with morpholino decreases CNS penetration.
Experimental approach : Synthesize analogs with fluorinated or methylated thiazole rings and compare IC values in dose-response assays .
Q. What are the stability challenges under physiological conditions?
- Hydrolysis : The acetamide group degrades in acidic environments (e.g., gastric fluid). Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 72 hours at pH 2.
- Oxidation : Thiazole sulfur is susceptible to ROS; add antioxidants (e.g., ascorbic acid) in formulation buffers .
Q. How can crystallography or computational modeling elucidate binding modes?
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding pockets.
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with conserved residues (e.g., ATP-binding sites). Validate with MD simulations (100 ns trajectories) .
Q. What methods reconcile discrepancies between in vitro and in vivo efficacy data?
- PK/PD modeling : Measure plasma half-life () and tissue distribution (LC-MS/MS) to adjust dosing regimens.
- Metabolite profiling : Identify active metabolites via liver microsome assays (e.g., CYP3A4/5 involvement) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C (coupling) | Maximizes amide formation | |
| Solvent | Anhydrous DMF | Reduces hydrolysis | |
| Catalyst Loading | 1.2 eq EDCI/HOBt | Minimizes dimerization |
Q. Table 2: Biological Assay Parameters
| Assay Type | Key Metrics | Conditions | Reference |
|---|---|---|---|
| Cytotoxicity | IC (µM) | 72h exposure, MTT assay | |
| Target Binding | (nM) | SPR, 25°C in PBS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
